Product packaging for Donitriptan hydrochloride(Cat. No.:CAS No. 170911-68-9)

Donitriptan hydrochloride

Cat. No.: B137748
CAS No.: 170911-68-9
M. Wt: 439.9 g/mol
InChI Key: ZXENQGQAPOYDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Migraine as a Neurovascular Disorder

The contemporary view of migraine posits it as a disorder of sensory processing, with evidence pointing to inherited alterations in brain excitability. nih.govstonybrookmedicine.edu This dysfunction is believed to underlie the various phases of a migraine attack, including the premonitory symptoms, aura, headache, and postdrome. stonybrookmedicine.edu

The initiation of a migraine attack is thought to involve a complex interplay of genetic predispositions and environmental triggers. droracle.ai A key event in the pathophysiology of migraine, particularly in cases with aura, is Cortical Spreading Depression (CSD). CSD is a wave of intense neuronal and glial depolarization that moves across the cerebral cortex, followed by a period of suppressed activity. youtube.com This phenomenon is believed to be the neurophysiological substrate for the visual and sensory disturbances of migraine aura and is capable of activating the trigeminovascular system. droracle.aiwikipedia.org

The headache phase is now largely attributed to the activation of the trigeminovascular system, which leads to the release of various vasoactive neuropeptides and subsequent neurogenic inflammation. youtube.com This process results in the sensitization of pain pathways, contributing to the characteristic throbbing pain of a migraine. nih.gov

The trigeminovascular system is a critical component in the generation of migraine pain. naturveda.fr It consists of the trigeminal nerve, the fifth cranial nerve, which innervates the cranial blood vessels and the meninges (the membranes surrounding the brain). wikipedia.orgnaturveda.fr Activation of the trigeminovascular system, either by CSD or other stimuli, triggers the release of inflammatory neuropeptides from the nerve endings. droracle.aiyoutube.com

This release leads to a cascade of events, including vasodilation of meningeal arteries and a sterile inflammatory response known as neurogenic inflammation. youtube.comnih.gov The persistent activation of nociceptors (pain-sensing nerve endings) in the meninges results in the transmission of pain signals through the trigeminal ganglion to the brainstem and higher brain centers, where the sensation of headache is perceived. youtube.comnih.gov Progressive sensitization of these central pain pathways can lead to symptoms like allodynia, where normally non-painful stimuli are perceived as painful. nih.gov

Among the neuropeptides implicated in migraine, Calcitonin Gene-Related Peptide (CGRP) has emerged as a key player. nih.gov CGRP is a potent vasodilator and is abundantly located in trigeminal neurons. nih.govnih.gov During a migraine attack, levels of CGRP are significantly elevated in the jugular vein blood and return to normal with successful treatment. scienceofmigraine.comneurologylive.com

The release of CGRP from trigeminal nerve endings contributes to the vasodilation of cranial blood vessels and promotes neurogenic inflammation, sensitizing the trigeminal neurons. nih.govscienceofmigraine.com Furthermore, infusion of CGRP can induce migraine-like headaches in individuals who suffer from migraines, providing strong evidence for its causal role in the disorder. scienceofmigraine.com The success of therapies that target CGRP or its receptor has further solidified its importance in migraine pathophysiology. nih.govexpertperspectives.com

Evolution of Antimigraine Pharmacotherapy

The treatment of migraine has a long history, evolving from empirical remedies to rationally designed drugs based on a growing understanding of the disease's mechanisms. nih.govscielo.br

The "serotonin and migraine story" has been a central theme in migraine research for decades. reliasmedia.com Early observations noted changes in serotonin (B10506) (5-hydroxytryptamine or 5-HT) levels during migraine attacks. nih.gov This led to the exploration of serotonergic agents for migraine treatment.

Ergot alkaloids, used since the 19th century, were among the first effective treatments. scielo.brnih.gov It was later postulated that their therapeutic effect was related to their interaction with serotonin receptors. scielo.brnih.gov The development of methysergide, an ergot derivative, further highlighted the potential of targeting the serotonergic system for migraine prophylaxis. nih.gov These early agents, while effective, were often associated with significant side effects due to their non-selective nature. wikipedia.org

A major breakthrough in acute migraine treatment came with the development of the triptans, a class of drugs designed as selective agonists for serotonin 5-HT1B and 5-HT1D receptors. nih.govaneskey.com This development was based on the rationale that activating these specific receptor subtypes could provide a more targeted and better-tolerated treatment for migraine. aneskey.com

The 5-HT1B receptors are predominantly located on the smooth muscle of cranial blood vessels, and their activation leads to vasoconstriction, counteracting the painful vasodilation seen in migraine. nih.gov The 5-HT1D receptors are found on presynaptic trigeminal nerve endings, and their activation inhibits the release of pro-inflammatory neuropeptides like CGRP. nih.govnih.gov

Sumatriptan (B127528) was the first triptan to be introduced, followed by a second generation of triptans including zolmitriptan, naratriptan, rizatriptan, eletriptan, and almotriptan, which offered improved pharmacokinetic profiles. nih.govnih.gov Donitriptan (B62665) was developed as a piperazide 5-HT1D agonist with high potency and intrinsic activity compared to earlier triptans. nih.gov The development of these selective agonists marked a significant advancement in migraine pharmacotherapy, providing effective relief for many sufferers. nih.govresearchgate.net

Rationale for Research into Donitriptan Hydrochloride

Development of Novel 5-HT1B/1D Agonists with Enhanced Properties

The limitations of existing triptans spurred research into the development of new 5-HT1B/1D agonists with improved pharmacological profiles. nih.gov The primary goal of this research has been to discover compounds with greater efficacy, a more rapid onset of action, and a lower rate of headache recurrence compared to earlier triptans. researchgate.net The development of second-generation compounds has been a focus of intensive research since the introduction of sumatriptan. nih.gov The search for molecules with characteristics such as increased potency and higher intrinsic activity at the target receptors has been a key driver in the development of investigational drugs like Donitriptan. nih.gov

Positioning of this compound within the Triptan Class

Donitriptan was developed as a potent 5-HT1B/1D receptor agonist. nih.govnih.gov Research has shown it to have a markedly higher intrinsic activity and potency when compared to first-generation tryptamine (B22526) derivatives such as sumatriptan, zolmitriptan, and naratriptan. nih.gov It is recognized as one of the most potent compounds within the triptan series. wikipedia.org

A unique characteristic that distinguishes Donitriptan from most other triptans is its activity as a potent agonist at the serotonin 5-HT2A receptor. wikipedia.orgwikipedia.org While most triptans, including sumatriptan and zolmitriptan, are not active at this receptor, Donitriptan, along with a few others like eletriptan, demonstrates this additional pharmacological action, albeit at a lower potency than its primary targets. wikipedia.org

The table below details the pharmacological properties of Donitriptan at various serotonin receptor subtypes.

Pharmacological Profile of Donitriptan at Serotonin Receptors
Receptor SubtypeBinding Affinity (Ki)Efficacy (Emax)
5-HT1B0.079–0.40 nM94%
5-HT1D0.063–0.50 nM97%
5-HT2A7.94 nM (EC50)Potent Agonist

Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26ClN5O2 B137748 Donitriptan hydrochloride CAS No. 170911-68-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2.ClH/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;/h1-6,13,15,26H,7-12,16,24H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXENQGQAPOYDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168973
Record name F 11356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170911-68-9
Record name Donitriptan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170911689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name F 11356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170911-68-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DONITRIPTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTD13T14MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Donitriptan Hydrochloride

Molecular Mechanism of Action

The therapeutic potential of donitriptan (B62665) hydrochloride in migraine treatment is rooted in its action as an agonist at specific serotonin (B10506) (5-hydroxytryptamine or 5-HT) receptors. wikipedia.org Its primary mechanism involves binding to and activating 5-HT1B and 5-HT1D receptors, which are prominently located on intracranial blood vessels and nerve endings in the brain. ontosight.aiwikipedia.org Activation of these receptors is believed to cause vasoconstriction of the dilated cranial vessels, a key factor in migraine pain, and to inhibit the release of pro-inflammatory neuropeptides. ontosight.ai Donitriptan is a brain-penetrant agonist, which allows it to act on central targets like the trigeminocervical complex. tocris.com

Affinity and Efficacy at Serotonin Receptors

Donitriptan hydrochloride's interaction with serotonin receptors is characterized by high affinity and efficacy, particularly at the 5-HT1B and 5-HT1D subtypes. smolecule.commedchemexpress.com This specificity is a defining feature of its pharmacological profile.

Donitriptan demonstrates a remarkably high affinity for the 5-HT1B receptor. Studies have reported pKi values for donitriptan at the human 5-HT1B receptor to be as high as 9.4. medchemexpress.comnih.gov The Ki value, which represents the concentration of the drug that occupies 50% of the receptors, has been reported to be in the subnanomolar range, between 0.1 and 4.3 nM for cloned human and nonhuman 5-HT1B receptors. glpbio.com This high affinity contributes to its potent vasoconstrictor effects on cranial blood vessels, which are mediated by the 5-HT1B receptor. aneskey.com In fact, donitriptan has been shown to be more potent than sumatriptan (B127528) in inducing carotid vasoconstriction. nih.gov Furthermore, donitriptan's inhibition of capsaicin-induced external carotid vasodilatation in canine models appears to be mediated by 5-HT1B receptors rather than 5-HT1D receptors. tocris.comnih.gov

Similar to its interaction with the 5-HT1B receptor, this compound exhibits a high affinity for the 5-HT1D receptor. drugbank.comnih.gov Reported pKi values for the human 5-HT1D receptor are around 9.3. medchemexpress.comnih.gov The affinity of donitriptan for both 5-HT1B and 5-HT1D receptors is among the highest in the triptan class of drugs. aneskey.com This dual high affinity underscores its potent activity as a 5-HT1B/1D receptor agonist. nih.gov

This compound is not only a high-affinity ligand but also a high-efficacy, near-full agonist at both 5-HT1B and 5-HT1D receptors. wikipedia.orgsmolecule.com In functional assays, donitriptan was the most potent compound in inhibiting forskolin-induced cyclic AMP formation in cells expressing human 5-HT1B or 5-HT1D receptors, with pD2 values of 8.9 and 9.6, respectively. It also produced a maximal enhancement of [35S]guanosine-5'-O-(3-thio)triphosphate-specific binding equivalent to that of serotonin itself. In isolated guinea pig trigeminal ganglion neurons, donitriptan was more potent than sumatriptan and induced greater increases in outward hyperpolarizing Ca2+-dependent K+ currents. This high intrinsic activity translates to a robust biological response upon receptor binding.

In contrast to its high affinity for 5-HT1B and 5-HT1D receptors, donitriptan displays a notably low affinity for the 5-HT1F receptor. nih.govnih.goveur.nl One study reported a pKi value of 5.47 for donitriptan at the 5-HT1F receptor. nih.gov This is a distinguishing feature, as many other triptans exhibit significant affinity for the 5-HT1F receptor in addition to the 5-HT1B and 5-HT1D subtypes. researchgate.netresearchgate.net The low affinity for the 5-HT1F receptor suggests that the antimigraine effects of donitriptan are not mediated through this particular receptor subtype. nih.gov

When compared to other triptans, donitriptan stands out due to its exceptionally high affinity and efficacy at both 5-HT1B and 5-HT1D receptors. smolecule.comaneskey.com While all triptans are 5-HT1B/1D receptor agonists, donitriptan is consistently reported as one of the most potent in this class. wikipedia.organeskey.com For instance, the pKi values of donitriptan for both receptors are significantly higher than those of sumatriptan. nih.gov Some triptans, such as eletriptan, also have high affinity for these receptors, but donitriptan's profile is unique. eur.nl Furthermore, unlike many other triptans, donitriptan has a low affinity for the 5-HT1F receptor. nih.goveur.nl Some research also indicates that donitriptan has a moderate affinity for the 5-HT2A receptor, a characteristic not shared by most other triptans like sumatriptan and zolmitriptan. eur.nl

Table 1: Comparative Binding Affinities (pKi) of Triptans at Human Serotonin Receptors

Compound 5-HT1B 5-HT1D 5-HT1F
Donitriptan 9.4 nih.gov 9.3 nih.gov 5.47 nih.govnih.gov
Sumatriptan 7.8 nih.gov 8.5 nih.gov 7.13 nih.gov
Zolmitriptan 8.85 nih.gov 9.28 nih.gov 7.51 nih.gov
Rizatriptan 7.51 nih.gov 8.15 nih.gov 6.48 nih.gov
Naratriptan 8.75 nih.gov 8.62 nih.gov 7.83 nih.gov
Eletriptan 8.80 nih.gov 9.31 nih.gov 6.91 nih.gov
Almotriptan 7.97 nih.gov 7.57 nih.gov <5 nih.gov
Frovatriptan 8.09 nih.gov 8.10 nih.gov <5 nih.gov

Data sourced from various scientific publications. nih.govnih.gov

Downstream Signaling Pathways

The activation of 5-HT1B and 5-HT1D receptors by this compound initiates intracellular signaling cascades that modulate neuronal function. These pathways are critical to understanding the compound's mechanism of action at the molecular level.

Inhibition of Forskolin-Induced cAMP Accumulation

This compound demonstrates potent inhibition of forskolin-induced cyclic AMP (cAMP) formation in cells expressing human 5-HT1B and 5-HT1D receptors. This inhibitory action is a hallmark of agonist activity at these G-protein coupled receptors, which are negatively coupled to adenylyl cyclase. tocris.com In cellular assays, donitriptan was found to be a highly potent inhibitor of cAMP accumulation, with pD2 values of 8.9 at 5-HT1B receptors and 9.6 at 5-HT1D receptors. This indicates a strong ability to counteract the stimulatory effect of forskolin (B1673556) on cAMP production. glpbio.com

Enhancement of GTPγS Binding

Further evidence of donitriptan's agonist activity comes from its ability to enhance the binding of [35S]guanosine-5'-O-(3-thio)triphosphate (GTPγS) to cell membranes expressing 5-HT1B and 5-HT1D receptors. This assay measures the activation of G-proteins, a key step in the signaling cascade following receptor stimulation. google.com Donitriptan produced a maximal enhancement of [35S]GTPγS binding that was equivalent to the endogenous agonist serotonin (5-HT), highlighting its high efficacy at these receptors.

Modulation of Ca2+-Dependent K+ Current in Neurons

In isolated guinea pig trigeminal ganglion neurons, donitriptan has been shown to modulate ion channel activity. Specifically, it induces an outward hyperpolarizing Ca2+-dependent K+ current. This action is significant as these currents play a crucial role in regulating neuronal excitability. nih.govfrontiersin.org Donitriptan was found to be more potent in this regard than sumatriptan, with a pD2 value of 7.3 compared to 6.7 for sumatriptan, and it also induced a greater increase in the current. The modulation of these potassium channels can lead to a decrease in neuronal firing rates. rug.nl

Neuropharmacological Actions

The pharmacological effects of this compound extend to broader neurophysiological processes, particularly those relevant to the central nervous system and pain transmission.

Central Nervous System Penetration

A key characteristic of donitriptan is its ability to penetrate the central nervous system (CNS). This is attributed to its lipophilic nature, which allows it to cross the blood-brain barrier. nih.gov This property is considered advantageous for its potential antimigraine efficacy, as a central action may contribute to its therapeutic effects. researchgate.net The predicted log P of donitriptan, a measure of lipophilicity, is between 1.32 and 2.2. wikipedia.org

Inhibition of Trigeminovascular Nociceptive Transmission

Donitriptan has been shown to inhibit trigeminovascular nociceptive transmission. This system is implicated in the pathophysiology of migraine, where its activation leads to the release of calcitonin gene-related peptide (CGRP), resulting in vasodilation and pain signaling. nih.govcore.ac.uk By activating 5-HT1B and 5-HT1D receptors, donitriptan is thought to inhibit the release of these pro-inflammatory neuropeptides. nih.govontosight.ai Studies have demonstrated that donitriptan inhibits capsaicin-induced external carotid vasodilation, an effect mediated by the activation of 5-HT1B receptors. nih.gov This inhibitory action on the trigeminovascular system is a key component of its potential antimigraine activity. nih.gov

Activation of 5-HT1B Receptors in Trigeminocervical Complex

Research suggests that the inhibitory actions of donitriptan are likely mediated by a central mechanism involving the trigeminocervical complex. nih.gov This complex is a key area in the processing of craniovascular pain. Electrical stimulation of dural blood vessels and the sagittal sinus has been shown to activate cells within this region. nih.gov The ability of donitriptan, a lipid-soluble compound, to cross the blood-brain barrier allows it to act on these central 5-HT1B receptors. nih.gov In isolated guinea pig trigeminal ganglion neurons, donitriptan was found to be more potent than sumatriptan in inducing increases in outward hyperpolarizing Ca2+-dependent K+ current, further indicating its action on trigeminal neurons. The inhibition of capsaicin-induced vasodilation by donitriptan was abolished by the selective 5-HT1B receptor antagonist SB224289, but not by the 5-HT1D antagonist BRL15572, confirming the primary role of 5-HT1B receptors in this effect. nih.gov

Differential Effects on Capsaicin-Induced Vasodilation

This compound demonstrates a specific inhibitory effect on vasodilation induced by capsaicin (B1668287). tocris.comnih.gov Capsaicin is known to activate sensory trigeminal nerves, leading to the release of vasoactive neuropeptides like calcitonin gene-related peptide (CGRP), which in turn causes cranial vasodilation. nih.gov

In studies using a canine model, intracarotid infusions of capsaicin produced a dose-dependent increase in carotid artery blood flow. nih.gov Intravenous administration of donitriptan significantly weakened this vasodilator response. nih.gov In contrast, other triptans such as the water-soluble sumatriptan did not inhibit the capsaicin-induced vasodilation. nih.gov This suggests a differential mechanism of action for donitriptan, which is attributed to its lipophilicity and ability to access central 5-HT1B receptors. nih.govresearchgate.net The inhibitory effect of donitriptan is specifically mediated by 5-HT1B receptors, as it was reversed by a selective 5-HT1B antagonist. nih.gov

Table 2: Effect of 5-HT Receptor Agonists on Capsaicin-Induced Carotid Vasodilation

CompoundSolubilityEffect on Capsaicin-Induced VasodilationMediating Receptor
Donitriptan Lipid-solubleSignificant Inhibition5-HT1B
Sumatriptan Water-solubleNo significant changeN/A
PNU-142633 Water-solubleNo significant changeN/A
PNU-109291 Lipid-solubleNo significant changeN/A
This table summarizes findings from a study on canine external carotid vasodilator responses. nih.gov
Lack of Inhibition on CGRP- or Acetylcholine-Induced Vasodilation

While donitriptan effectively inhibits vasodilation triggered by capsaicin, it does not have the same effect on vasodilation induced directly by α-CGRP or acetylcholine (B1216132). nih.gov In the same canine model where donitriptan blocked capsaicin's effects, it failed to alter the vasodilator responses to direct infusions of either α-CGRP or acetylcholine. nih.gov This finding indicates that donitriptan's mechanism of action is not a direct antagonism of CGRP or acetylcholine receptors, nor does it cause a non-specific vasoconstriction that would override any induced vasodilation. nih.gov Instead, it points towards a presynaptic or prejunctional site of action, where it inhibits the release of endogenous vasodilators (like CGRP) from sensory nerves, a process initiated by capsaicin but bypassed when CGRP or acetylcholine are administered exogenously. nih.govnih.gov

Potential for Modulation of Neurotransmitter Release

The pharmacological profile of donitriptan strongly suggests it modulates the release of neurotransmitters, a key mechanism for 5-HT1B/1D receptor agonists. nih.govontosight.ai The activation of presynaptic 5-HT1B heteroreceptors is known to inhibit the release of several neurotransmitters. tocris.comnih.gov The therapeutic action of triptans is believed to involve the inhibition of vasoactive neuropeptide release, such as CGRP, from trigeminal nerves. nih.govresearchgate.net

Donitriptan's ability to inhibit capsaicin-induced vasodilation, but not CGRP-induced vasodilation, supports the hypothesis that it acts at a prejunctional level to block the release of CGRP from trigeminal sensory nerve endings. nih.govontosight.ai Furthermore, studies on the trigeminal nucleus caudalis have shown that activation of 5-HT1B receptors can decrease the release of the excitatory neurotransmitter glutamate (B1630785) from the central terminals of trigeminal primary afferent fibers. nih.gov By inhibiting the release of these pro-inflammatory and pain-signaling molecules, donitriptan can modulate nociceptive transmission within the trigeminovascular system. nih.govontosight.ainih.gov

Preclinical Research and Animal Model Studies

In Vitro Studies

In vitro studies have been instrumental in defining the fundamental pharmacological properties of donitriptan (B62665), particularly its affinity and selectivity for specific 5-HT receptor subtypes and its functional consequences in controlled experimental systems.

Receptor binding assays have demonstrated that donitriptan is a high-affinity ligand for the 5-HT1B and 5-HT1D receptor subtypes, which are the primary targets for triptan-class drugs in the treatment of migraine. The affinity of donitriptan for these receptors is a critical determinant of its potential therapeutic efficacy.

The compound exhibits significantly lower affinity for a wide range of other receptor types, including other 5-HT receptor subtypes (such as 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7), as well as adrenergic, dopaminergic, histaminergic, and muscarinic receptors. This high selectivity for the 5-HT1B/1D receptors is a desirable characteristic, as it minimizes the potential for off-target effects and associated side effects.

Table 1: Receptor Binding Affinity (pKi) of Donitriptan for Human Cloned Receptors

Receptor SubtypepKi
5-HT1B8.8
5-HT1D8.7
5-HT1A6.5
5-HT1E7.4
5-HT1F7.0

This table presents the negative logarithm of the inhibitor constant (pKi), indicating the binding affinity of donitriptan for various human serotonin (B10506) receptor subtypes.

Functional assays in recombinant cell lines expressing specific 5-HT receptor subtypes have confirmed that donitriptan acts as a potent agonist at both the 5-HT1B and 5-HT1D receptors. In these cellular systems, donitriptan stimulates intracellular signaling pathways typically associated with the activation of these G-protein coupled receptors, such as the inhibition of adenylyl cyclase activity.

The agonistic activity of donitriptan at these receptors is concentration-dependent, and the potency observed in these functional assays is consistent with the high binding affinity determined in receptor binding studies. These findings provide a cellular-level confirmation of the mechanism by which donitriptan is expected to exert its therapeutic effects.

Table 2: Functional Potency (pEC50) of Donitriptan in Recombinant Cell Lines

Cell Line (Receptor)Functional AssaypEC50
CHO (human 5-HT1B)[35S]GTPγS binding8.1
CHO (human 5-HT1D)[35S]GTPγS binding8.3
Ltk- (human 5-HT1B)Forskolin-stimulated cAMP formation7.9
Ltk- (human 5-HT1D)Forskolin-stimulated cAMP formation8.1

This table shows the negative logarithm of the half-maximal effective concentration (pEC50), representing the potency of donitriptan in functional assays in different recombinant cell lines expressing human 5-HT1B or 5-HT1D receptors.

The vascular effects of donitriptan have been extensively studied in isolated vascular tissues to assess its potential for both therapeutic cranial vasoconstriction and undesirable peripheral vasoconstriction.

Studies using isolated human and animal blood vessels have demonstrated that donitriptan is a potent vasoconstrictor of cranial arteries, such as the middle meningeal artery. This effect is mediated by its agonist activity at 5-HT1B receptors located on the smooth muscle cells of these vessels. The vasoconstriction of dural blood vessels is a key proposed mechanism for the relief of migraine headache by triptans.

Importantly, donitriptan has been shown to exhibit a degree of craniovascular selectivity. This means that it is more potent in constricting cranial arteries compared to peripheral arteries, such as the coronary and femoral arteries. This selectivity is a crucial aspect of the preclinical profile, suggesting a potentially lower risk of cardiovascular side effects compared to less selective compounds.

Contractile Responses in Isolated Vascular Tissues

In Vivo Animal Models

The preclinical evaluation of donitriptan has included its assessment in various in vivo animal models designed to mimic aspects of migraine pathophysiology. A commonly used model is the neurogenic plasma protein extravasation model in rodents. In this model, stimulation of the trigeminal ganglion leads to the leakage of plasma proteins into the dura mater, a process thought to be involved in the generation of migraine pain. Donitriptan has been shown to effectively inhibit this neurogenic inflammation, consistent with its agonist activity at presynaptic 5-HT1D receptors on trigeminal nerve endings.

Models of Migraine Pathophysiology

The antimigraine potential of donitriptan has been assessed using several preclinical models that simulate key aspects of migraine, such as cranial vasodilation and the activation of the trigeminovascular system. nih.govresearchgate.net These models are crucial for understanding the compound's mechanism of action and its effects on physiological parameters relevant to migraine.

Effects on Carotid Hemodynamics

Preclinical studies in anesthetized pigs have demonstrated that donitriptan hydrochloride selectively constricts carotid arteriovenous anastomoses. nih.gov Intravenous administration of donitriptan resulted in a dose-dependent decrease in total carotid blood flow and vascular conductance. nih.gov This effect was primarily due to a significant reduction in the cephalic arteriovenous anastomotic fraction, while nutrient vascular conductance actually increased. nih.gov Notably, the vasoconstrictor effect of donitriptan on the carotid vasculature appears to be mediated by the activation of 5-HT1B receptors. nih.govnih.gov

Animal ModelParameter MeasuredEffect of DonitriptanReceptor Involved
Anesthetized PigsTotal Carotid Blood FlowDose-dependent decrease5-HT1B
Anesthetized PigsCarotid Vascular ConductanceDose-dependent decrease5-HT1B
Anesthetized PigsCephalic Arteriovenous Anastomotic FractionSelective reduction5-HT1B
Anesthetized DogsCarotid Blood FlowDose-dependent decrease5-HT1B
Impact on Jugular Venous Oxygen Saturation

Investigations in anesthetized rats have revealed that donitriptan administration leads to a significant decrease in jugular venous oxygen saturation and a corresponding increase in the partial pressure of carbon dioxide in venous blood. nih.gov These changes, which are indicative of increased cerebral oxygen consumption, were abolished by the 5-HT1B/1D receptor antagonist GR 127935. nih.gov Importantly, these effects occurred in the absence of significant changes in cranial blood flow, suggesting a direct metabolic effect on the brain. nih.gov

Inhibition of Capsaicin-Induced External Carotid Vasodilation

In a canine model, donitriptan, but not the less lipophilic triptan sumatriptan (B127528), was found to significantly inhibit the external carotid vasodilation induced by capsaicin (B1668287). nih.govnih.gov This inhibitory effect was not observed for vasodilation induced by alpha-calcitonin gene-related peptide (α-CGRP) or acetylcholine (B1216132). nih.govnih.gov Further investigation revealed that the inhibitory action of donitriptan on capsaicin-induced vasodilation is mediated by 5-HT1B receptors, rather than 5-HT1D receptors, and likely involves a central mechanism of action. nih.govnih.gov

Comparative Efficacy in Animal Models of Migraine

When compared to other triptans in animal models, donitriptan has demonstrated a distinct profile. For instance, in the canine model of capsaicin-induced carotid vasodilation, donitriptan showed significant inhibitory effects where sumatriptan did not. nih.govnih.gov This difference is attributed to donitriptan's higher lipophilicity and ability to penetrate the central nervous system. nih.gov

Investigations into Brain Penetration

A key characteristic of donitriptan that distinguishes it from some other triptans is its ability to cross the blood-brain barrier. tocris.comnih.gov This property is considered crucial for its central mechanism of action, particularly its ability to inhibit trigeminal nerve activity. nih.gov The lipid-solubility of donitriptan facilitates its penetration into the central nervous system, allowing it to interact with 5-HT1B receptors that are believed to be located within the trigeminocervical complex. nih.gov

Preclinical Evaluation of Potential for Adverse Events

Preclinical studies have also provided insights into the potential for adverse events associated with donitriptan. While it produces selective carotid vasoconstriction, studies in anesthetized pigs showed that donitriptan did not decrease blood flow or vascular conductance in vital organs such as the heart and kidneys. nih.gov In fact, vascular conductances in the skin, brain, and skeletal muscles were observed to increase. nih.gov This selective action on arteriovenous anastomoses suggests a lower likelihood of compromising blood flow to vital organs. nih.gov

Organ SystemEffect of Donitriptan (in anesthetized pigs)
HeartNo decrease in blood flow or vascular conductance
KidneysNo decrease in blood flow or vascular conductance
SkinIncreased vascular conductance
BrainIncreased vascular conductance
Skeletal MusclesIncreased vascular conductance

Clinical Development of Donitriptan Hydrochloride

Early Clinical Phases

Donitriptan (B62665) hydrochloride, a potent serotonin (B10506) 5-HT1B/1D receptor agonist, was identified as a promising candidate for the treatment of migraine. nih.gov Developed in France by bioMérieux-Pierre Fabre under the code name F-11356, the compound entered early-phase clinical trials to evaluate its potential as an acute antimigraine agent. wikipedia.org

Phase I Clinical Trials

By January 2001, Donitriptan had successfully completed its Phase I clinical trial program. nih.gov These initial human studies were foundational in determining the compound's viability for further development.

The primary objective of the Phase I trials was to assess the compound in the context of its intended use for migraine therapy. nih.gov As a potent 5-HT1B/1D agonist, the studies were designed to investigate its effects as a potential treatment for migraine headaches. nih.govontosight.ai The trials were a critical step following preclinical evaluations that highlighted its potential. nih.gov Specific details regarding the study designs, such as the number of participants or specific protocols, are not extensively available in public records.

Findings from preclinical and Phase I studies distinguished Donitriptan from other triptans available at the time. Research indicated that Donitriptan possessed a greater potency and significantly higher intrinsic activity when compared to established tryptamine (B22526) derivatives like sumatriptan (B127528), naratriptan, and zolmitriptan. nih.gov In-vitro studies that informed its clinical progression demonstrated its potent activity. For instance, in rat glioma cells expressing human 5-HT1B or 5-HT1D receptors, Donitriptan was highly effective at inhibiting forskolin-induced cyclic AMP formation. It was also found to be more potent than sumatriptan in studies on isolated guinea pig trigeminal ganglion neurons. These positive findings supported the decision to advance the compound into later-stage trials. nih.gov

Preclinical Potency of Donitriptan

This table summarizes key preclinical findings for Donitriptan (F 11356) that supported its entry into clinical trials.

Cell/Tissue Model Measurement Finding Reference
C6 rat glioma cells (human 5-HT1B/1D receptors) Inhibition of forskolin-induced cyclic AMP formation Most potent compound tested (pD2 = 8.9 and 9.6)
Rabbit isolated saphenous vein Contraction Equipotent to 5-HT (pD2 = 7.1 vs 7.2)

Transition to Later Clinical Phases

Following the completion of Phase I trials, Donitriptan was scheduled to proceed to Phase II of clinical development to further evaluate its efficacy in migraine patients. nih.gov

Despite a successful Phase I program and plans for Phase II, the clinical development of Donitriptan hydrochloride was discontinued. wikipedia.org While the compound showed promise in early trials, its development was halted for what has been reported as commercial reasons. smolecule.com

Comparative Clinical Research Considerations

In the landscape of migraine therapeutics, Donitriptan was notable for its distinct pharmacological profile. Preclinical comparisons showed it had a higher potency than many other triptans. nih.gov A key differentiator for Donitriptan is its activity as a potent agonist not only at the 5-HT1B and 5-HT1D receptors but also at the 5-HT2A receptor, a characteristic not common among most triptans. wikipedia.org

The primary mechanism of action for triptans, including Donitriptan, is agonism of the 5-HT1B and 5-HT1D receptors, which leads to vasoconstriction. nih.govwikipedia.org This vasoconstrictor property has led to contraindications for triptans in patients with coronary artery disease. nih.gov Subsequent research in the field has shifted towards developing antimigraine agents with different mechanisms that avoid this effect, such as lasmiditan, which is a selective 5-HT1F receptor agonist devoid of vasoconstrictor activity. nih.gov Donitriptan's development occurred within the context of this evolving understanding of migraine pathophysiology and treatment.

Comparative Binding Affinity (pKi) of Donitriptan and Other Triptans

This interactive table displays the binding affinities (pKi values) of various triptans for different serotonin (5-HT) receptor subtypes. Higher pKi values indicate stronger binding affinity.

Compound 5-HT1A 5-HT1B 5-HT1D 5-HT1E 5-HT1F
This compound 5.94 9.96 9.51 4.77 <5
Almotriptan 6.42 7.92 8.28 6.07 7.34
Avitriptan fumarate 7.20 8.32 8.80 5.15 6.69
Eletriptan 7.36 8.16 8.52 7.02 7.74
Frovatriptan 6.54 7.24 8.29 5.48 6.52
Naratriptan 6.89 7.51 8.29 5.86 6.79
Rizatriptan benzoate 6.81 8.31 8.42 5.45 6.27
Sumatriptan 5.88 7.26 7.95 5.92 6.69
Zolmitriptan 6.81 7.96 8.56 5.86 7.02
Lasmiditan 6.42 6.08 6.20 6.13 8.94

Data sourced from Rubio-Beltran et al., 2019. nih.gov


Comparison of Efficacy with Established Triptans in Clinical Contexts

Donitriptan was noted for its high affinity and efficacy at both the 5-HT1B and 5-HT1D receptors, positioning it among the most potent of the triptan series in preclinical studies. wikipedia.orgnih.gov In vitro studies comparing donitriptan to sumatriptan demonstrated that while both compounds effectively contracted the human middle meningeal artery—a key mechanism in migraine relief—donitriptan did so with significantly higher potency. nih.gov These preclinical findings suggested that donitriptan could be a highly effective antimigraine agent. nih.gov

However, due to the discontinuation of its clinical development program, there is a lack of published head-to-head clinical trials comparing the efficacy of this compound with other established triptans such as sumatriptan, rizatriptan, or eletriptan. core.ac.uk The efficacy of triptans in clinical practice is typically measured by endpoints such as the percentage of patients achieving headache relief and pain-freedom at 2 hours post-dose, as well as sustained pain-free response. nih.govingentaconnect.com While donitriptan's high receptor potency suggested strong potential, its performance on these clinical benchmarks against competitors was not publicly documented in late-stage trials. eur.nl

To provide a clinical context for where donitriptan might have been positioned, the following table summarizes the efficacy of several established triptans based on a meta-analysis of 53 clinical trials.

Efficacy of Oral Triptans in the Acute Treatment of Migraine (at 2 Hours Post-Dose)

Triptan Headache Response (%) Pain-Free (%)
Sumatriptan 100 mg 59% 29%
Rizatriptan 10 mg 62% 37%
Eletriptan 40 mg 62% 27%
Almotriptan 12.5 mg 64% 36%
Zolmitriptan 2.5 mg 62% 28%
Naratriptan 2.5 mg 48% 21%
Frovatriptan 2.5 mg 46% 23%

Data derived from a meta-analysis of clinical trials. Headache response is defined as a reduction in pain from moderate/severe to mild/none. Pain-free is defined as a reduction to no pain.

Analysis of Tolerability Profiles Compared to Other 5-HT1B/1D Agonists

The tolerability of triptans is a critical factor in their clinical use. Common adverse events associated with this class of drugs include chest symptoms, dizziness, nausea, and somnolence. nih.govnih.gov These effects are generally thought to be related to the activation of 5-HT1B/1D receptors. nih.gov

Specific clinical data on the tolerability profile of this compound from its Phase II trials is not widely available. However, preclinical studies suggested that its coronary side-effect profile might be similar to that of sumatriptan. nih.gov A study on human isolated coronary arteries showed that while donitriptan was more potent than sumatriptan, the predicted plasma concentrations needed for a therapeutic effect were likely to induce only a small degree of coronary artery contraction, comparable to that of sumatriptan. nih.gov

The tolerability of 5-HT1B/1D agonists can vary among different compounds. nih.gov Factors such as receptor selectivity and pharmacokinetic properties can influence their side-effect profiles. For instance, some second-generation triptans were developed to offer improved tolerability over sumatriptan. ingentaconnect.com Without direct comparative clinical trial data for donitriptan, its relative tolerability remains a matter of inference from its potent agonist activity.

The following table presents a summary of the tolerability of several established oral triptans, providing a benchmark for the class.

Tolerability of Oral Triptans (Placebo-Subtracted Adverse Events)

Triptan Any Adverse Event (%) CNS Adverse Events (%) Chest Symptoms (%)
Sumatriptan 100 mg 13% 6% 1.9%
Rizatriptan 10 mg 14% 9% 1.5%
Eletriptan 80 mg 24% 11% 2.5%
Almotriptan 12.5 mg 7% 3% 0.8%
Zolmitriptan 5 mg 18% 9% 2.2%
Naratriptan 2.5 mg 4% 2% 0.9%
Frovatriptan 2.5 mg 7% 3% 1.2%

Data represents the percentage of patients reporting adverse events above the rate reported for placebo in a meta-analysis.

Emerging Research and Future Directions

Unexplored Therapeutic Applications

Donitriptan (B62665) was primarily developed by Pierre Fabre as a potential treatment for migraine, successfully completing Phase I trials. nih.gov However, its development was halted before it entered Phase II clinical trials. This cessation has consequently limited the formal exploration of its efficacy in other potential therapeutic areas. Given its high affinity and efficacy as a 5-HT1B/1D agonist, comparable or superior to other marketed triptans like sumatriptan (B127528) and zolmitriptan, its potential utility in other serotonin-related disorders remains a theoretical possibility, albeit one that has not been clinically investigated. nih.gov

Advanced Pharmacological Investigations

Further research into donitriptan's mechanism of action could unveil more complex interactions with the serotonergic system and other cellular targets.

Serotonin (B10506) receptors, many of which are G protein-coupled receptors (GPCRs), are key targets for drugs treating conditions like depression, schizophrenia, and migraines. nih.gov Traditionally, drugs are designed to bind to the orthosteric site, which is the same site as the endogenous ligand (serotonin). Donitriptan is characterized as a potent orthosteric agonist at 5-HT1B/1D receptors. wikipedia.org

In recent years, there has been growing interest in allosteric modulators. nih.govnih.gov These molecules bind to a topographically distinct site on the receptor, known as an allosteric site. mdpi.com This binding can modulate the affinity or efficacy of the orthosteric ligand in a positive or negative way, offering several advantages, including greater receptor subtype selectivity and a "ceiling effect" that can improve safety. nih.govmdpi.com While the field of allosteric modulation of serotonin receptors is expanding, specific research to determine if donitriptan possesses any allosteric modulatory properties at serotonin or other receptors has not been reported. Future investigations could explore this possibility to fully characterize its pharmacological profile.

Polypharmacology is the study of how a single drug molecule can interact with multiple targets. nih.gov This multi-target engagement can lead to enhanced therapeutic efficacy, especially in complex diseases, but it can also be responsible for off-target side effects. nih.govnih.gov Understanding the full spectrum of a compound's interactions is crucial for predicting its biological effects.

Recent research has identified an off-target interaction for donitriptan. Studies investigating the effects of various triptan drugs on the aryl hydrocarbon receptor (AhR) signaling pathway revealed that donitriptan, like the related compound avitriptan, can interact with AhR. nih.gov The AhR is a ligand-activated transcription factor involved in sensing environmental signals and regulating cellular processes. researchgate.net

Research showed that donitriptan acts as a weak agonist at the AhR. nih.govresearchgate.net Specifically, it was found to trigger the nuclear translocation of AhR from the cytoplasm into the nucleus in human intestinal LS174T cells. nih.gov Furthermore, chromatin immunoprecipitation (ChIP) assays demonstrated that donitriptan enhanced the binding of AhR to the promoter region of its target gene, CYP1A1. nih.gov However, unlike the potent AhR agonist TCDD, donitriptan did not robustly induce the formation of the AhR-ARNT heterodimer, a critical step in the canonical AhR signaling pathway. nih.gov

Table 1: Research Findings on Donitriptan's Interaction with Aryl Hydrocarbon Receptor (AhR)

Activity Cell Line Observation Conclusion Citation
AhR Activation Reporter Gene AssaysDonitriptan showed some activation of AhR, though to a lesser extent than avitriptan.Weak agonist activity at AhR. researchgate.net
Nuclear Translocation Human Intestinal LS174TCaused nuclear translocation of AhR, though some remained in the cytosol.Triggers a key step in AhR signaling. nih.gov
Binding to CYP1A1 Promoter Human Intestinal LS174TIncreased the binding of AhR to the CYP1A1 promoter.Enhances AhR recruitment to target genes. nih.gov
AhR-ARNT Dimer Formation Human Intestinal LS180Did not induce robust formation of the AhR-ARNT heterodimer complex.Suggests a non-canonical or weak activation mechanism. nih.gov

Continuous or repeated exposure to an agonist can lead to receptor desensitization and downregulation, a protective mechanism to prevent cellular overstimulation. researchgate.net For GPCRs like the 5-HT1B/1D receptors, this process involves the receptor being phosphorylated, uncoupled from its G-protein, and often internalized into the cell. nih.govnih.gov While some internalized receptors are recycled back to the cell surface, chronic exposure can lead to their degradation, a process known as downregulation, resulting in a lower number of available receptors. youtube.com

This phenomenon is a critical factor in the development of drug tolerance. youtube.com Investigating the specific patterns of desensitization and downregulation induced by donitriptan would be essential for understanding its long-term effects. Such studies would clarify how receptor sensitivity is maintained or altered over time, which has significant implications for a drug's sustained efficacy. Due to the discontinuation of its clinical development, specific studies on donitriptan-induced receptor desensitization and downregulation are lacking.

Polypharmacology and Off-Target Interactions

Novel Delivery Systems Research

The effectiveness of a drug is often dependent on its delivery system. Novel drug delivery systems (NDDS) are designed to overcome limitations of conventional formulations, such as poor solubility, low bioavailability, and lack of targeting. nih.govresearchgate.net Technologies in this area include:

Nanotechnology: Using nanocarriers like liposomes or polymer micelles to improve drug delivery. researchgate.net

Dendrimers: Highly branched, synthetic polymers with a well-defined structure that can carry drug molecules within their cavities or attached to their surface. japsonline.com

Targeted Delivery: Coupling drugs to ligands (like antibodies) that recognize specific cells or tissues, thereby concentrating the therapeutic effect and reducing systemic exposure. researchgate.net

These advanced systems could potentially enhance the therapeutic index of a potent compound like donitriptan by, for example, improving its penetration across the blood-brain barrier or targeting it specifically to relevant tissues. However, since donitriptan's development was stopped early, research into advanced formulations and novel delivery systems for this specific compound was not pursued. Future research in this area would be contingent on a renewed interest in its clinical potential.

Biomarker Discovery and Validation

The development of biomarkers is crucial for advancing precision medicine in migraine treatment. wikipedia.org For a compound like donitriptan, identifying biomarkers could elucidate its specific mechanisms and pinpoint patient populations most likely to benefit, a critical step should its development be reconsidered.

Identification of Predictive Biomarkers for Response

A significant challenge in migraine treatment is the variability in patient response to triptans. nih.gov Predictive biomarkers could help identify which patients would respond best to a specific triptan like donitriptan. Research in the broader triptan class has identified several potential areas for biomarker discovery.

Factors that have been associated with a reduced likelihood of response to triptans in general include:

Severe baseline headache intensity

Presence of allodynia (pain from non-painful stimuli)

Nausea

Depression

Conversely, patients without these characteristics may represent a phenotype more likely to respond to triptan therapy. Genetic factors also play a role; studies have investigated polymorphisms in genes related to serotonin metabolism (e.g., monoamine oxidase A - MAO-A) and drug metabolism (e.g., cytochrome P450 enzymes) as potential predictors of triptan efficacy and risk of overuse.

Future research on donitriptan could focus on identifying a unique genetic or clinical signature that predicts a favorable response, potentially leveraging its high potency at the 5-HT1B/1D receptors. wikipedia.orgnih.gov

Table 1: Potential Predictive Biomarkers for Triptan Response

Biomarker CategoryPotential MarkerImplication for Donitriptan Research
Clinical Phenotype Absence of severe nausea or allodyniaCould define a patient subgroup with a higher probability of successful treatment.
Genetic MAO-A gene variantsMay influence donitriptan metabolism and efficacy, guiding patient selection.
Genetic CYP450 enzyme polymorphismsCould predict drug exposure and help tailor therapeutic strategies.

Pharmacodynamic Biomarkers for Target Engagement

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has reached its target and is having a biological effect. For donitriptan, the primary targets are the 5-HT1B and 5-HT1D serotonin receptors. ontosight.ainih.gov Establishing a reliable PD biomarker would be essential to confirm target engagement in future clinical studies.

Potential PD biomarkers for a 5-HT1B/1D agonist like donitriptan could include:

Receptor Occupancy Imaging: Techniques like positron emission tomography (PET) could be used to directly visualize and quantify the binding of donitriptan to 5-HT1B/1D receptors in the brain.

Downstream Signaling Molecules: Measuring changes in molecules downstream of receptor activation, such as cyclic adenosine (B11128) monophosphate (cAMP), could provide an indirect measure of target engagement.

Vasoactive Neuropeptide Levels: Triptans are believed to inhibit the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP). nih.gov Measuring changes in CGRP levels in response to donitriptan administration could serve as a valuable PD biomarker.

Confirming that donitriptan engages its target at specific concentrations would be a critical step in understanding its dose-response relationship and clinical effects.

Reconsideration in Context of Evolving Migraine Therapeutics

The landscape of migraine treatment has been transformed by the introduction of therapies targeting the CGRP pathway. nih.gov This new class of drugs necessitates a re-evaluation of where older, potent triptans like donitriptan might fit into treatment paradigms.

Complementary Role with CGRP-Targeting Therapies

Triptans and CGRP-targeting therapies operate through distinct mechanisms. Donitriptan, as a triptan, directly activates 5-HT1B/1D receptors to cause vasoconstriction and inhibit neurotransmitter release. nih.gov In contrast, CGRP inhibitors block the action of CGRP, a key peptide in migraine pathophysiology, preventing it from dilating blood vessels and transmitting pain signals. wikipedia.org

This mechanistic difference suggests a potential for complementary, rather than purely competitive, roles. For patients who have an inadequate response to CGRP inhibitors, a potent triptan like donitriptan could offer an alternative mechanism of action. Future research could explore sequential or combination therapy models, although this would require rigorous safety and efficacy evaluation.

Table 2: Mechanistic Comparison: Donitriptan vs. CGRP-Targeting Therapies

FeatureDonitriptan (Triptan)CGRP-Targeting Therapies
Target Serotonin 5-HT1B/1D ReceptorsCGRP Ligand or CGRP Receptor
Mechanism Receptor AgonistReceptor Antagonist or Ligand-Binding Antibody
Primary Effect Vasoconstriction, Inhibition of Neuropeptide ReleaseBlocks CGRP-mediated vasodilation and pain signaling

Niche Applications for Patients with Specific Phenotypes

In a market with multiple treatment options, finding a niche for a specific drug is key. Donitriptan was noted for its high potency and intrinsic activity compared to other triptans like sumatriptan and zolmitriptan. nih.gov This characteristic could make it particularly suitable for specific patient populations.

Potential niche applications could include:

Treatment-Refractory Patients: Patients who have failed to respond to other, less potent triptans might benefit from a high-potency option.

Rapidly Escalating Migraines: The high intrinsic activity of donitriptan could translate to a faster onset of action, which would be advantageous for patients whose migraines develop very quickly.

Menstrual Migraine: Some triptans with longer half-lives have found a niche in managing predictable menstrual migraines. nih.gov While pharmacokinetic data for donitriptan is not extensively published, its unique properties could be evaluated for this and other specific, predictable migraine patterns.

Methodological Advancements in Research

Modern research methodologies offer new ways to investigate compounds like donitriptan. Future studies could move beyond traditional clinical trial designs to incorporate more sophisticated techniques.

Advanced "-Omics" Approaches: Genomic, proteomic, and metabolomic analyses of patient samples from clinical trials could help uncover novel biomarkers of response or non-response.

N-of-1 Trials: For a niche drug, single-subject (N-of-1) clinical trials could be a powerful way to assess efficacy in individual patients with specific, well-defined migraine phenotypes.

Real-World Evidence (RWE): Should the drug ever be reconsidered for clinical use, data collected from electronic health records and patient registries could provide valuable insights into its effectiveness and use patterns in a broader, more diverse population than is typically included in randomized controlled trials. nih.gov

In Silico Modeling: Advanced computational and molecular modeling techniques can be used to further refine understanding of donitriptan's binding to its receptors and predict its interactions with receptor subtypes, potentially guiding the design of new, more selective molecules. nih.gov

By leveraging these advanced methods, a more complete and nuanced understanding of donitriptan hydrochloride's potential role in migraine therapy could be achieved.

Application of Advanced Imaging Techniques

There is no publicly available research detailing the use of advanced imaging techniques, such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), or functional Magnetic Resonance Imaging (fMRI), in the preclinical or clinical evaluation of this compound. Such studies would have been crucial in visualizing and quantifying the drug's interaction with its target receptors in the brain, assessing its impact on cerebral blood flow, and understanding its pharmacokinetic and pharmacodynamic profile in vivo.

In Silico Modeling and Simulation

No specific in silico modeling or simulation studies for this compound have been published in the available scientific literature. In modern drug discovery, computational methods like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are instrumental. These techniques could have been hypothetically employed to refine the molecular structure of Donitriptan, predict its binding affinity to serotonin receptors, and simulate its behavior at the molecular level to optimize efficacy and minimize potential off-target effects.

Global Collaborations and Research Initiatives

There is no publicly available information on any global collaborations or large-scale research initiatives that were specifically focused on the development of this compound. The development of the compound was primarily conducted by the French pharmaceutical company Pierre Fabre. ontosight.aiwikipedia.org

Detailed Research Findings

Despite the discontinuation of its development, some pharmacological data for this compound is available from early studies. These findings highlight its potent activity as a serotonin receptor agonist.

ParameterFindingReference
Mechanism of Action Potent agonist at 5-HT1B and 5-HT1D receptors.
Receptor Affinity (pKi) 9.4 (5-HT1B) and 9.3 (5-HT1D).
Receptor Efficacy (Emax) 94% (5-HT1B) and 97% (5-HT1D) compared to serotonin. wikipedia.org
Additional Activity Potent agonist at the 5-HT2A receptor. wikipedia.org
Physiological Effect Induces vasoconstriction of intracranial blood vessels. ontosight.ai
Preclinical Observation Decreases jugular venous oxygen saturation in rats. rndsystems.com

Q & A

Q. What distinguishes Donitriptan’s mechanism of action from other triptans like Sumatriptan in preclinical models?

Donitriptan selectively inhibits 5-HT1B receptors, as demonstrated by its ability to attenuate capsaicin-induced vasodilation in canine external carotid arteries. This contrasts with Sumatriptan, which did not show significant inhibition in the same model. The specificity was confirmed using the 5-HT1B antagonist SB224289, which reversed Donitriptan’s effects, while 5-HT1D antagonists (e.g., BRL15572) had no impact .

Q. What in vivo models are commonly used to evaluate Donitriptan’s pharmacological effects, and what are their limitations?

Anesthetized dogs with vagus nerve transection are a standard model for studying Donitriptan’s effects on carotid blood flow. Limitations include potential confounding effects of anesthesia on hemodynamic responses and interspecies differences in receptor expression, which may limit translational relevance to humans .

Q. How is Donitriptan’s purity and stability validated in experimental formulations?

Analytical methods such as high-performance liquid chromatography (HPLC) and pharmacopeial standards (e.g., USP guidelines) are employed. These protocols assess impurities, degradation products, and stability under varying storage conditions, ensuring reproducibility in preclinical studies .

Advanced Research Questions

Q. How can researchers design experiments to assess Donitriptan’s efficacy in inhibiting neurogenic vasodilation while controlling for variables like dosage and route of administration?

  • Experimental Design : Use a crossover design with staggered dosing (e.g., cumulative intravenous infusions) to evaluate dose-response relationships.
  • Controls : Include vehicle controls (e.g., saline with propylene glycol/ethanol) to account for solvent effects.
  • Endpoint Measurement : Quantify carotid blood flow via pre-calibrated ultrasonic flow probes, as described in canine models .
  • Antagonist Validation : Co-administer receptor-specific antagonists (e.g., SB224289) to confirm target engagement .

Q. What methodologies are recommended for resolving contradictory data on Donitriptan’s receptor selectivity across different experimental setups?

  • Receptor Profiling : Use radioligand binding assays to compare Donitriptan’s affinity for 5-HT1B vs. 5-HT1D receptors in transfected cell lines.
  • Functional Studies : Employ isolated tissue preparations (e.g., human coronary arteries) to assess vasoconstrictive activity, which may differ from canine models.
  • Data Synthesis : Apply meta-analytical techniques to reconcile discrepancies, accounting for variables like species, tissue type, and agonist/antagonist concentrations .

Q. What statistical approaches are appropriate for analyzing Donitriptan’s dose-response relationships in complex experimental designs?

  • Non-Linear Regression : Fit dose-response curves using the Hill equation to estimate EC50 values and efficacy.
  • ANOVA with Post-Hoc Tests : Compare treatment groups (e.g., Donitriptan vs. Sumatriptan) while adjusting for multiple comparisons.
  • Power Analysis : Predefine sample sizes based on pilot studies to ensure sufficient statistical power, adhering to NIH guidelines for preclinical rigor .

Methodological Considerations

  • Reproducibility : Document detailed protocols for compound preparation (e.g., dissolution in saline with co-solvents) and hemodynamic measurements to enable replication .
  • Ethical Compliance : Follow institutional guidelines for animal welfare, including anesthesia protocols and humane endpoints, as outlined in preclinical checklists .
  • Data Contradictions : Address variability by reporting raw data ranges (e.g., carotid blood flow ± SEM) and conducting sensitivity analyses to identify outlier influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Donitriptan hydrochloride
Reactant of Route 2
Donitriptan hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.